N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride
Overview
Description
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride is a synthetic organic compound that features both indole and pyridine moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods.
Formation of the Pyridine Derivative: The pyridine moiety can be synthesized through Hantzsch pyridine synthesis or other methods.
Coupling Reaction: The indole and pyridine derivatives are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyridine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound might bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of enzymes involved in key biological pathways.
Signal Transduction: The compound might influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Indol-3-ylmethyl)-N-(pyridin-2-ylmethyl)-amine
- N-(1H-Indol-5-ylmethyl)-N-(pyridin-4-ylmethyl)-amine
Uniqueness
N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)-amine dihydrochloride is unique due to its specific substitution pattern on the indole and pyridine rings, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1H-indol-5-yl)-N-(pyridin-3-ylmethyl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c1-2-13(10-16-6-1)11-17-9-12-3-4-15-14(8-12)5-7-18-15;;/h1-8,10,17-18H,9,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDXTPUBPSTSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)NC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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